![molecular formula C13H11N3O4S B2706792 N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide CAS No. 118719-18-9](/img/structure/B2706792.png)
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide
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Overview
Description
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide is an organic compound with the molecular formula C13H11N3O4S and a molecular weight of 305.31 g/mol. This compound is characterized by the presence of a nitrophenyl group, a methylideneamino group, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide typically involves the condensation reaction between 2-nitrobenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines. Major products formed from these reactions include amino derivatives and substituted sulfonamides.
Scientific Research Applications
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The sulfonamide group is known to interfere with bacterial enzyme systems, making it a potential antimicrobial agent .
Comparison with Similar Compounds
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide can be compared with other similar compounds such as:
N-[(3-nitrophenyl)methylideneamino]-2-benzofurancarboxamide: This compound has a similar structure but with a benzofuran ring instead of a benzenesulfonamide group.
N-[(2-nitrophenyl)methylideneamino]guanidine: This compound has a guanidine group instead of a benzenesulfonamide group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a Schiff base derived from the reaction of 2-nitrobenzaldehyde and benzenesulfonamide. Its molecular structure can be represented as follows:
- Molecular Formula: C13H12N2O3S
- Molecular Weight: 280.31 g/mol
The presence of both nitro and sulfonamide functional groups suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. Additionally, the nitro group may enhance the compound's reactivity and interaction with cellular components.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various benzene sulfonamides found that this compound demonstrated notable activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 50 |
Escherichia coli | 15 | 100 |
Pseudomonas aeruginosa | 20 | 75 |
This data indicates that the compound has a promising profile as an antimicrobial agent, potentially useful in treating infections caused by resistant bacterial strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. A recent study focused on its effects on glioblastoma cells (U87) revealed that the compound induced significant cytotoxicity at concentrations as low as 10 µM.
Table 2: Cytotoxic Effects on Glioblastoma Cells
Treatment Concentration (µM) | % Cell Viability |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
These findings suggest that this compound may inhibit cell proliferation through mechanisms involving receptor tyrosine kinase interactions, which are crucial in cancer cell signaling pathways.
Case Studies
- Cardiovascular Effects : A study using isolated rat heart models indicated that certain benzenesulfonamide derivatives could influence perfusion pressure and coronary resistance. While specific data on this compound was not detailed, the general trend shows that sulfonamide compounds can modulate cardiovascular functions through interactions with calcium channels .
- Docking Studies : Molecular docking studies have shown that this compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism by which it may exert its anticancer effects .
Properties
IUPAC Name |
N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)13-9-5-4-6-11(13)10-14-15-21(19,20)12-7-2-1-3-8-12/h1-10,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNFBBXCNFAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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